4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide
Description
Properties
IUPAC Name |
4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O2/c1-26(11-16(27)25-18(12-23)8-2-3-9-18)10-14-4-6-15(7-5-14)17(28)24-13-19(20,21)22/h4-7H,2-3,8-11,13H2,1H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGXQKLGVDYDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)NCC(F)(F)F)CC(=O)NC2(CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a cyanocyclopentyl group and a trifluoroethyl moiety, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.43 g/mol. The compound's structure includes various functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H25F3N4O2 |
| Molecular Weight | 394.43 g/mol |
| CAS Number | 1241020-19-8 |
Preliminary studies suggest that the compound may interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. This interaction can lead to modulation of cellular processes such as growth and apoptosis.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing downstream signaling cascades.
Biological Activity
Research indicates that compounds structurally similar to 4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide exhibit significant biological activities:
-
Antimicrobial Activity : Compounds with similar structures have demonstrated activity against bacterial and fungal strains. For example, studies have shown that related benzamide derivatives exhibit comparable or superior efficacy to standard antibiotics like isoniazid and ciprofloxacin .
Compound Activity (IC50 µM) Isoniazid 5.0 Ciprofloxacin 3.5 Target Compound TBD - Inhibition of Photosynthetic Electron Transport : Some derivatives have been evaluated for their ability to inhibit photosynthetic electron transport in plants, indicating potential herbicidal activity .
- FABP4 Inhibition : Recent studies have identified related compounds as potent inhibitors of fatty acid-binding protein 4 (FABP4), which is implicated in obesity and metabolic disorders. The IC50 values for these inhibitors ranged from 2.97 µM to higher concentrations depending on the structural modifications .
Study on Antimicrobial Properties
A series of derivatives were synthesized and tested against various microbial strains. The study found that several compounds exhibited significant antibacterial activity, with some showing effectiveness against resistant strains.
FABP4 Inhibition Study
In a recent evaluation of FABP4 inhibitors, the target compound was assessed alongside known ligands. Results indicated that it could potentially serve as a lead compound in developing therapeutics for metabolic diseases.
Comparison with Similar Compounds
4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide
- Key Features: Retains the trifluoroethyl-benzamide core and methylamino-methyl linker but replaces the cyanocyclopentyl group with a 2-oxooxolane (tetrahydrofuran) ring.
- This compound is used as a building block in drug discovery .
4-amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide
- Key Features: Shares the 2-oxoethyl linkage but substitutes the cyanocyclopentyl group with a 2-fluorophenyl moiety. The benzamide lacks the trifluoroethyl group.
- Implications : The fluorine atom may enhance metabolic stability and hydrogen-bonding capacity. This compound is reported as a bioactive intermediate .
MK0974 (N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide)
- Key Features : A clinically validated CGRP receptor antagonist with a trifluoroethyl group and heterocyclic systems (azepane, imidazopyridine).
- Implications: Highlights the role of trifluoroethyl in improving pharmacokinetic properties. The target compound’s cyanocyclopentyl group may offer steric advantages over MK0974’s difluorophenyl substituent .
Physicochemical and Pharmacokinetic Comparison
- Metabolic Stability: The trifluoroethyl group, common in MK0974 and the target compound, is known to reduce oxidative metabolism, extending half-life .
- Solubility: The oxolane substituent in may confer higher aqueous solubility than the cyanocyclopentyl group.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide, and how are intermediates characterized?
- Synthesis Steps :
- Multi-step reactions typically involve:
Amide bond formation between a cyclopentyl cyanamide derivative and a chloroacetyl intermediate under reflux conditions .
Methylation of the secondary amine using methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF) .
Coupling with a trifluoroethyl benzamide moiety via nucleophilic substitution or activated ester chemistry .
- Critical Parameters : Temperature control (±2°C), solvent purity, and reaction time optimization to minimize side products.
- Intermediate Characterization :
- HPLC (High-Performance Liquid Chromatography) for purity assessment (>95%) .
- 1H/13C NMR to confirm functional group integration and stereochemistry .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Primary Methods :
- NMR Spectroscopy : 1H NMR (300–500 MHz) to resolve methylene (-CH2-) and trifluoroethyl (-CF3CH2-) proton environments .
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z 485.2 [M+H]+) and fragmentation patterns .
- HPLC with UV/Vis Detection : Retention time consistency and peak symmetry analysis under gradient elution (C18 column, acetonitrile/water mobile phase) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Screening Workflow :
Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates to measure IC50 values .
Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Cytotoxicity Profiling : MTT assay on human cell lines (e.g., HEK293, HeLa) to assess selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?
- Methodological Approaches :
- Reproducibility Checks : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) and reagent purity .
- Data Normalization : Account for batch-to-batch variability by normalizing biological activity to compound purity (HPLC) .
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC50, logP) and statistical tools (e.g., ANOVA) .
Q. What reaction mechanisms govern the stability of the trifluoroethyl benzamide moiety under acidic/basic conditions?
- Mechanistic Insights :
- Acidic Hydrolysis : The trifluoroethyl group resists protonation due to electron-withdrawing -CF3, but prolonged exposure to H+ may cleave the amide bond via nucleophilic attack .
- Base Sensitivity : The benzamide carbonyl is susceptible to hydroxide ion attack, forming a carboxylate intermediate. Stabilization requires buffered pH (7–8) .
- Experimental Validation :
- pH Stability Studies : Monitor degradation by LC-MS at 25°C over 24 hours in buffers (pH 1–12) .
Q. How can reaction conditions be optimized to improve yield and selectivity for large-scale synthesis?
- Optimization Strategies :
- Design of Experiments (DoE) : Vary temperature, solvent (e.g., DCM vs. THF), and catalyst loading (e.g., DIPEA) to identify Pareto-optimal conditions .
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce side-product formation .
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progression in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
